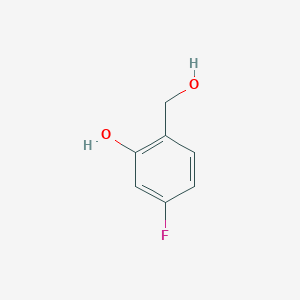

5-Fluoro-2-(hydroxymethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-(hydroxymethyl)phenol is a halogenated phenol with the molecular formula C7H7FO2 and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position on the phenol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)phenol typically involves the fluorination of 2-(hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is used under mild conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting other functional groups on the phenol ring .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carboxylic acid (-COOH) or aldehyde (-CHO), depending on reaction conditions.

Mechanism :

-

Carboxylic Acid Formation : MnO₄⁻ abstracts a hydrogen from -CH₂OH, forming a carbonyl intermediate, which further oxidizes to -COOH .

-

Aldehyde Formation : PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation .

Nucleophilic Substitution

The fluorine atom at position 5 can participate in nucleophilic aromatic substitution (NAS) under strongly basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Fluorine Replacement | NaNH₂, NH₃(l), −33°C | 5-Amino-2-(hydroxymethyl)phenol | Low (≤30%) due to fluorine’s poor leaving-group ability . |

Mechanism :

-

Deprotonation of the phenolic -OH generates a phenoxide ion, activating the ring for NAS.

-

Ammonia acts as a nucleophile, displacing fluorine via a Meisenheimer complex .

Esterification and Etherification

The phenolic -OH and hydroxymethyl -OH groups can be functionalized to form esters or ethers.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Phenolic Ether Formation | CH₃I, K₂CO₃, DMF | 5-Fluoro-2-(hydroxymethyl)anisole | Protects phenol during synthetic steps. |

| Hydroxymethyl Esterification | Ac₂O, Pyridine | 5-Fluoro-2-(acetoxymethyl)phenol | Enhances lipophilicity for drug delivery. |

Key Insight :

-

Selective protection of the phenolic -OH is achievable using bulky bases to avoid hydroxymethyl group reactivity .

Sulfonation and Sulfamate Formation

The phenolic -OH reacts with sulfonating agents to form sulfonate esters or sulfamates.

| Reaction Type | Reagents/Conditions | Product | Biological Relevance |

|---|---|---|---|

| Sulfamate Formation | Sulfamoyl Chloride, DMA | 5-Fluoro-2-(hydroxymethyl)phenyl sulfamate | Potential enzyme inhibition . |

Mechanism :

Cross-Coupling Reactions

The hydroxymethyl group can be derivatized for participation in metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acid, Base | Biaryl Derivatives | Requires prior conversion of -CH₂OH to -B(OH)₂. |

Comparative Reactivity

A comparison with structurally similar compounds highlights fluorine’s electronic effects:

Applications De Recherche Scientifique

5-Fluoro-2-(hydroxymethyl)phenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

2-(Hydroxymethyl)phenol: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluoro-2-methylphenol: Contains a methyl group instead of a hydroxymethyl group, leading to variations in reactivity and applications.

5-Fluoro-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its chemical behavior.

Uniqueness: 5-Fluoro-2-(hydroxymethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Activité Biologique

5-Fluoro-2-(hydroxymethyl)phenol (C₇H₇FO₂) is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. The presence of a hydroxymethyl group and a fluorine atom in its structure enhances its chemical properties and biological efficacy. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₇FO₂

- Molecular Weight : 142.13 g/mol

- Structure : The compound features a hydroxymethyl group (-CH₂OH) at the second position and a fluorine atom at the fifth position of the phenolic ring, contributing to its unique reactivity and stability.

Antibacterial Activity

This compound has been investigated for its antibacterial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Efficacy Against Common Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Enzyme Inhibition : The fluorine atom enhances the compound's ability to interact with biological macromolecules, leading to enzyme inhibition.

- Molecular Docking Studies : These studies suggest that this compound interacts favorably with specific proteins involved in bacterial metabolism, indicating its potential as an antibacterial agent .

- Hydrogen Bond Formation : The presence of the hydroxymethyl group allows for hydrogen bonding, which may stabilize interactions with target enzymes or receptors .

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial activity of this compound using the disc diffusion method. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antibacterial potential .

Propriétés

IUPAC Name |

5-fluoro-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOJGBZWGPBOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.